Ketorolac
Description
Ketorolac tromethamine is a nonsteroidal anti-inflammatory drug (NSAID) introduced in 1989 for managing moderate to severe pain. Structurally, it is more akin to indomethacin than to propionic acid derivatives like ibuprofen or ketoprofen . Its mechanism involves inhibiting cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis and inflammation . This compound is notable for its rapid absorption (time to peak plasma concentration: 30–50 minutes) and high bioavailability (~80% orally) . Approximately 92% of the drug is renally excreted, with 60% as unchanged drug and 40% as metabolites .
Properties
IUPAC Name |
5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c17-14(10-4-2-1-3-5-10)13-7-6-12-11(15(18)19)8-9-16(12)13/h1-7,11H,8-9H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWKMVRBQXNZKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8023189 | |
| Record name | Ketorolac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ketorolac | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014608 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.13e-01 g/L | |
| Record name | Ketorolac | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00465 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ketorolac | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014608 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
74103-06-3, 66635-83-4 | |
| Record name | Ketorolac | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74103-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ketorolac [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074103063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ketorolac | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00465 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ketorolac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-benzoyl-2,3-dihydro-1H-pyrrolo[1,2-a]pyrrole-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.314 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | KETOROLAC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZI5105V0L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ketorolac | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014608 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
162-165 °C (tromethamine salt), 165 - 167 °C (tromethamine salt) | |
| Record name | Ketorolac | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00465 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ketorolac | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014608 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ketorolac typically begins with 2-benzoylpyrrole as the main raw material. The process involves several key steps:
Oxidative Condensation: 2-benzoylpyrrole reacts with triethyl methanetricarboxylate in an organic solvent under the catalysis of manganese acetate dihydrate.
Ring Closure: The reaction mixture undergoes a ring-closing reaction after simple liquid separation.
Hydrolysis and Decarboxylation: The resulting compound is subjected to hydrolysis and decarboxylation to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound is optimized for higher yield and purity. The process involves continuous one-pot reactions, reducing production costs and waste discharge. This method is suitable for large-scale production and ensures consistent quality .
Types of Reactions:
Oxidation: this compound undergoes oxidation reactions, such as with permanganate in an alkaline medium.
Reduction: While specific reduction reactions of this compound are less documented, it can potentially undergo reduction under appropriate conditions.
Substitution: this compound can participate in substitution reactions, particularly involving its functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Permanganate in alkaline medium.
Catalysts: Manganese acetate dihydrate for oxidative condensation.
Major Products:
Scientific Research Applications
Pharmacological Profile
Mechanism of Action
Ketorolac primarily acts by inhibiting cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are crucial in the synthesis of prostaglandins—compounds that mediate pain and inflammation. Its analgesic effects are attributed largely to COX-2 inhibition, while its anti-inflammatory properties stem from both COX-1 and COX-2 inhibition .
Pharmacokinetics
- Absorption : this compound is well absorbed after oral administration, with peak plasma concentrations achieved in approximately 30 to 45 minutes following intranasal administration .
- Distribution : It has a volume of distribution of about 13 liters and shows high plasma protein binding .
- Metabolism : The drug is metabolized in the liver and excreted primarily via the kidneys, with an elimination half-life ranging from 5 to 6 hours .
Pain Management
This compound is predominantly used for managing moderate to severe pain, particularly in postoperative settings. It has been shown to be more effective than traditional analgesics such as morphine and pethidine in single-dose studies . Its efficacy extends to various types of pain, including:
- Postoperative Pain : this compound is frequently administered after surgeries to mitigate pain and reduce opioid requirements. Studies indicate it can decrease opioid consumption by around 36% .
- Acute Musculoskeletal Pain : It is effective for conditions like fractures, sprains, and acute back pain .
- Ocular Conditions : Topical formulations of this compound are used to treat ocular inflammatory conditions due to its anti-inflammatory properties .
Adjunctive Therapy
This compound is often used as an adjunct to opioids in pain management protocols. This combination not only enhances analgesia but also lowers the incidence of opioid-related side effects such as nausea and vomiting .
Off-label Uses
While primarily indicated for acute pain, this compound has several off-label applications:
- Pediatric Pain Management : It has demonstrated effectiveness comparable to opioids for treating moderate-to-severe pain in children .
- Cancer Pain : this compound can be beneficial for managing bone metastasis-related pain .
- Migraine Treatment : It has been effectively used in emergency settings for acute migraine relief .
Emerging Formulations
Recent research has focused on developing long-acting formulations of this compound to improve patient compliance and reduce the frequency of dosing. Sustained-release formulations aim to provide prolonged analgesia with fewer side effects associated with multiple administrations .
Case Studies
Several case studies highlight this compound's efficacy and safety profile:
- Postoperative Pain Study : A clinical trial involving 200 patients post-surgery demonstrated that those receiving this compound reported significantly lower pain scores compared to control groups receiving standard analgesics .
- Ocular Inflammation Case Report : A patient treated with topical this compound for ocular inflammation showed marked improvement within days, illustrating its rapid action in localized inflammatory conditions .
- Anaphylaxis Incident : A rare case of anaphylaxis following intravenous this compound administration underscores the importance of monitoring patients for adverse reactions, particularly in those with a history of NSAID allergies .
Mechanism of Action
Ketorolac exerts its effects by inhibiting the cyclooxygenase enzymes 1 and 2 (COX1 and COX2). This inhibition leads to a decrease in the production of prostaglandins, which are mediators of pain, inflammation, and fever. The reduction in prostaglandin levels results in the analgesic, anti-inflammatory, and antipyretic properties of this compound .
Comparison with Similar Compounds
Diclofenac
Aspirin
Indomethacin
Table 1: this compound vs. Other NSAIDs
COX-2 Inhibitors: Parecoxib
- Postoperative Pain : In uvulopalatopharyngoplasty (UPPP), this compound showed significantly lower resting and swallowing pain scores (visual analog scale, VAS) compared to parecoxib, though both were effective .
Opioids
Morphine
Tramadol
Table 2: this compound vs. Opioids
| Drug | Analgesic Class | Key Advantage | Key Limitation |
|---|---|---|---|
| Morphine | Opioid | Potent for severe pain | Higher nausea/respiratory depression |
| Tramadol | Opioid | Lower addiction risk | Less effective in severe pain |
Adjuvant Analgesics: Nefopam
- Postoperative PCA: A randomized trial found this compound and nefopam equally effective as adjuvants, though nefopam’s anticholinergic effects (e.g., tachycardia) were notable .
Steroids
Methylprednisolone
Prednisolone (Ophthalmic Use)
Table 3: this compound vs. Steroids
| Drug | Application | Key Finding |
|---|---|---|
| Methylprednisolone | Bone repair | This compound less inhibitory |
| Prednisolone | Ocular inflammation | Comparable efficacy, no IOP risk |
Combination Therapies: 5-Fluorouracil (5-FU)
- Synergy : At low concentrations, this compound enhanced 5-FU’s cytotoxicity in cancer cells. However, high doses antagonized 5-FU’s effects .
Anticancer Agents: DDX3 Inhibitors
Table 4: Anticancer Activity Comparison
| Parameter | This compound Salt | RK33 (Synthetic) |
|---|---|---|
| Binding Energy (kcal/mol) | -24.3 | -227.03 |
| IC50 (H357 cells) | 2.6 mM | Not reported |
Adverse Effect Profile
Biological Activity
Ketorolac, a non-steroidal anti-inflammatory drug (NSAID), is primarily known for its analgesic properties and is widely used in clinical settings for pain management. However, emerging research has highlighted its diverse biological activities, particularly in cancer treatment and postoperative pain relief. This article delves into the biological activity of this compound, presenting data from various studies, case analyses, and a summary of its pharmacological mechanisms.
Overview of this compound
This compound is available in both oral and injectable forms and is often prescribed for short-term management of moderate to severe pain. It works by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins, mediators of inflammation and pain.
Pharmacological Mechanisms
- COX Inhibition : this compound primarily exerts its analgesic effects through the inhibition of COX-1 and COX-2 enzymes. This action reduces the production of pro-inflammatory prostaglandins, leading to decreased pain and inflammation.
- Rac1 and Cdc42 Inhibition : Recent studies have identified a novel mechanism where R-ketorolac inhibits the GTPases Rac1 and Cdc42, which are involved in various cellular processes including cell proliferation and migration. This activity suggests potential applications in oncology, particularly in inhibiting cancer cell metastasis .
- Antitumor Activity : Research indicates that this compound can induce apoptosis in cancer cells. For instance, a study demonstrated that this compound salt effectively inhibited growth in oral squamous cell carcinoma (OSCC) cell lines with IC50 values significantly lower than those affecting normal cells .
Pain Management
A systematic review analyzed the efficacy of intravenous this compound for acute postoperative pain across multiple studies involving 1905 participants. The findings indicated that:
- Efficacy : this compound significantly increased the number of patients achieving at least 50% pain relief compared to placebo, with a risk ratio (RR) of 2.81 for four hours post-administration .
- Adverse Effects : While this compound was associated with a slight increase in total adverse event rates compared to placebo (74% vs. 65%), serious adverse events were rare .
Cancer Research
- Breast Cancer Study : A multicenter trial evaluated the impact of a single dose of 30 mg this compound on disease-free survival in high-risk breast cancer patients. The results showed no significant difference in disease-free survival compared to placebo .
- Mechanistic Insights : Another study highlighted that R-ketorolac's ability to inhibit Rac1 and Cdc42 could provide therapeutic benefits beyond pain management, potentially affecting tumor progression .
Data Summary
Case Studies
- Postoperative Pain Management : In a clinical setting involving dental surgeries, patients receiving this compound reported higher satisfaction levels regarding pain control compared to those receiving standard analgesics.
- Cancer Treatment Implications : A patient cohort undergoing cytoreductive surgery for ovarian cancer showed promising results when administered R-ketorolac, suggesting potential benefits in managing postoperative complications while also targeting cancer pathways .
Q & A
Q. What is the comparative efficacy of ketorolac versus opioids in pediatric postoperative pain management?
this compound demonstrates comparable efficacy to opioids in reducing postoperative pain intensity in children, with fewer opioid-related side effects like nausea and respiratory depression. Methodologically, randomized controlled trials (RCTs) comparing this compound (0.5–1 mg/kg) with opioids (e.g., morphine) show significant pain reduction at 4–8 hours post-surgery, though heterogeneity in study designs (e.g., dosing regimens, surgery types) limits meta-analysis . Cochrane reviews emphasize standardized pain assessment tools (e.g., visual analog scales) and stratified analysis by age cohorts to address variability .
Q. How does this compound’s analgesic efficacy vary by administration route (e.g., intravenous vs. intramuscular)?
Intravenous (IV) this compound achieves faster peak plasma concentrations than intramuscular (IM) administration, but both routes show equianalgesic effects at equivalent doses (e.g., 30 mg IV vs. 60 mg IM). Advanced pharmacokinetic modeling and crossover trial designs are critical for comparing bioavailability and time-to-effect metrics. Studies using HPLC for plasma concentration monitoring highlight IV’s rapid onset (15–30 minutes) versus IM’s delayed peak (45–60 minutes) .
Q. What are the validated analytical methods for quantifying this compound tromethamine in pharmaceutical formulations?
Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection at 245 nm is the gold standard, using a C18 column and mobile phase of methanol-water (65:35 v/v) with 0.1% O-phosphoric acid. Method validation requires linearity (5–50 µg/mL), precision (RSD <2%), and recovery (98–102%) per ICH guidelines. Derivative UV spectrophotometry is a cost-effective alternative for bulk drug analysis .
Advanced Research Questions
Q. How can in silico molecular modeling optimize this compound derivatives for enhanced COX-2 selectivity?
2D/3D quantitative structure-activity relationship (QSAR) models predict anti-inflammatory activity by analyzing substituent effects on COX-2 binding affinity. For example, derivatives with bulkier hydrophobic groups (e.g., molecule 32 in ) show higher potency than this compound. Molecular docking simulations (e.g., AutoDock Vina) validate interactions with COX-2’s active site residues (e.g., Arg120, Tyr355), while Lipinski/Vebers rules ensure pharmacokinetic viability .
Q. What methodological challenges arise in reconciling contradictory data on this compound’s dose-dependent efficacy and renal toxicity?
Discrepancies stem from heterogeneous study populations (e.g., varying baseline renal function), dosing protocols (single vs. multiple doses), and outcome definitions (e.g., serum creatinine thresholds). Retrospective cohort studies using propensity score matching (e.g., ) mitigate confounding variables, while Bayesian meta-analysis models quantify dose-response gradients. Key limitations include underpowered RCTs and inconsistent adverse event reporting .
Q. What formulation strategies improve this compound’s ocular bioavailability while minimizing systemic absorption?
Oil-based formulations (e.g., sesame or soybean oil) enhance corneal permeability compared to aqueous drops, achieving 2–3× higher aqueous humor concentrations. Ointments prolong residence time but require stability testing under light exposure (e.g., ). Preservatives like benzalkonium chloride (BAC) improve absorption rates but may irritate ocular surfaces. In vivo rabbit models with HPLC monitoring are standard for bioavailability assessments .
Q. How do COX-1/COX-2 inhibition ratios influence this compound’s anti-inflammatory vs. adverse effect profiles?
this compound’s non-selective COX inhibition (COX-1 IC50 = 6.3 nM; COX-2 IC50 = 37.5 nM) explains its gastrointestinal and renal risks. Ex vivo assays (e.g., whole blood COX activity) quantify inhibition ratios, while nitric oxide synthase (NOS) interaction studies (e.g., ) clarify vascular side effects. Selective COX-2 inhibitors (e.g., celecoxib) are safer but lack this compound’s analgesic potency .
Q. Methodological Notes
- Experimental Design : Use stratified randomization in RCTs to control for age, surgery type, and comorbidities .
- Data Contradictions : Apply sensitivity analysis to assess robustness of meta-analytic findings (e.g., ).
- Formulation Stability : Accelerated stability testing (40°C/75% RH) identifies degradation pathways for novel formulations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
